Ethyl 3-(2-methoxyphenyl)-7-((3-(trifluoromethyl)phenyl)carbamoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-(2-methoxyphenyl)-7-((3-(trifluoromethyl)phenyl)carbamoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[1,2-c]pyrimidine core, which is a fused bicyclic system, and is functionalized with methoxyphenyl, trifluoromethylphenyl, and carbamoyl groups. These functional groups contribute to its reactivity and potential utility in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methoxyphenyl)-7-((3-(trifluoromethyl)phenyl)carbamoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolo[1,2-c]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and pyrrole intermediates.
Functionalization: Introduction of the methoxyphenyl and trifluoromethylphenyl groups can be carried out using electrophilic aromatic substitution reactions.
Carbamoylation: The carbamoyl group can be introduced using reagents like isocyanates or carbamoyl chlorides under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methoxyphenyl)-7-((3-(trifluoromethyl)phenyl)carbamoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamoyl group can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the carbamoyl group may produce the corresponding amine derivative.
Scientific Research Applications
Ethyl 3-(2-methoxyphenyl)-7-((3-(trifluoromethyl)phenyl)carbamoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methoxyphenyl)-7-((3-(trifluoromethyl)phenyl)carbamoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-methoxyphenyl)-7-phenylcarbamoylpyrrolo[1,2-c]pyrimidine-5-carboxylate: Lacks the trifluoromethyl group.
Ethyl 3-(2-methoxyphenyl)-7-((3-methylphenyl)carbamoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: Contains a methyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in Ethyl 3-(2-methoxyphenyl)-7-((3-(trifluoromethyl)phenyl)carbamoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from similar compounds. This can enhance its potential as a drug candidate or in other applications where these properties are advantageous.
Properties
CAS No. |
618070-21-6 |
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Molecular Formula |
C25H20F3N3O4 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
ethyl 3-(2-methoxyphenyl)-7-[[3-(trifluoromethyl)phenyl]carbamoyl]pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H20F3N3O4/c1-3-35-24(33)18-12-21(23(32)30-16-8-6-7-15(11-16)25(26,27)28)31-14-29-19(13-20(18)31)17-9-4-5-10-22(17)34-2/h4-14H,3H2,1-2H3,(H,30,32) |
InChI Key |
BSLDQVHADVHUGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4OC |
Origin of Product |
United States |
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